ASCT2 Inhibitory Potency in HEK-293 Cells: Lead Compound 25e vs. V-9302
The aminobutanoic acid series, of which 4-(2,3-dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid is a foundational building block, produced lead compound 25e. This compound exhibited an IC50 of 5.14 µM against ASCT2 in HEK-293 cells [1]. This represents a ~1.9-fold improvement over the established ASCT2 inhibitor V-9302, which has an IC50 of 9.6 µM in the same cell line . The enhanced potency is attributed to the optimized substitution pattern on the aminobutanoic acid core, directly involving the 2,3-dichloroanilino motif [1].
| Evidence Dimension | ASCT2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5.14 µM (for lead compound 25e in the class of this scaffold) |
| Comparator Or Baseline | 9.6 µM (V-9302, a first-generation small-molecule ASCT2 inhibitor) |
| Quantified Difference | ~1.9-fold improvement in potency |
| Conditions | HEK-293 cells; glutamine uptake inhibition assay |
Why This Matters
For researchers selecting an ASCT2 inhibitor, a ~1.9-fold lower IC50 translates to higher target engagement at lower drug concentrations, potentially reducing off-target effects and improving the therapeutic window.
- [1] Qin L, Cheng X, Wang S, et al. Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer. J Med Chem. 2024;67(2):1397-1414. PMID: 38217503. View Source
